3-bromo-1,2,4,5-tetrazine
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Overview
Description
3-Bromo-1,2,4,5-tetrazine is a heterocyclic compound containing a six-membered ring with four nitrogen atoms and one bromine atom. This compound is part of the tetrazine family, known for its unique electronic properties and reactivity. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1,2,4,5-tetrazine typically involves a multi-step process starting from commercially available materials. One common method involves the reaction of 3-amino-1,2,4,5-tetrazine with bromine under controlled conditions. This reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced into the tetrazine ring.
Another method involves the use of nucleophilic aromatic substitution, where a suitable nucleophile reacts with a precursor tetrazine compound to introduce the bromine atom. This method is advantageous due to its mild reaction conditions and high selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: Reacts with nucleophiles such as amines and thiols to form substituted tetrazines.
Electrophilic Aromatic Substitution: Bromine atom can be replaced by other electrophiles under suitable conditions.
Cycloaddition Reactions: Participates in inverse electron-demand Diels-Alder reactions with strained alkenes and alkynes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles.
Electrophiles: Various electrophilic reagents for substitution reactions.
Cycloaddition Partners: Strained alkenes and alkynes for Diels-Alder reactions.
Major Products
Substituted Tetrazines: Formed through nucleophilic and electrophilic substitutions.
Cycloadducts: Resulting from cycloaddition reactions, often leading to functionalized heterocycles.
Scientific Research Applications
3-Bromo-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and bioorthogonal reagents.
Biology: Employed in protein labeling and bioconjugation studies due to its reactivity and selectivity.
Medicine: Investigated for drug delivery systems and therapeutic applications through bioorthogonal chemistry.
Industry: Utilized in the synthesis of high-energy materials and advanced polymers.
Mechanism of Action
The mechanism of action of 3-bromo-1,2,4,5-tetrazine involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic aromatic substitution. In cycloaddition reactions, the tetrazine ring undergoes [4+2] cycloaddition with strained alkenes or alkynes, forming stable adducts. These reactions are often used in bioorthogonal chemistry for site-specific labeling and drug release .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrazine: Contains four nitrogen atoms in a different arrangement, leading to distinct reactivity.
1,2,3,5-Tetrazine: Another isomer with unique electronic properties and applications.
3-Chloro-1,2,4,5-Tetrazine: Similar structure with a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
3-Bromo-1,2,4,5-tetrazine is unique due to the presence of the bromine atom, which enhances its reactivity and selectivity in various chemical reactions. Its ability to participate in bioorthogonal reactions makes it particularly valuable in biological and medicinal research .
Properties
IUPAC Name |
3-bromo-1,2,4,5-tetrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN4/c3-2-6-4-1-5-7-2/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJIYDWOWWMWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2396594-00-4 |
Source
|
Record name | 3-bromo-1,2,4,5-tetrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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